molecular formula C7H8F5NOS B14803419 4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine

4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine

Cat. No.: B14803419
M. Wt: 249.20 g/mol
InChI Key: OPKAOKUZRMAIOF-UHFFFAOYSA-N
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Description

4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine is a fluorinated organic compound that features a morpholine ring substituted with a pentafluoropropanethioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine typically involves the reaction of morpholine with a pentafluoropropanethioylating agent. One common method includes the use of 2,2,3,3,3-pentafluoropropylamine as a starting material, which undergoes a series of reactions to introduce the thioyl group and subsequently form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioyl group to a thiol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine involves its interaction with molecular targets through its fluorinated and thioyl groups. These interactions can influence various biochemical pathways, potentially leading to bioactive effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoropropylamine: A related compound with similar fluorinated properties but lacking the thioyl group.

    2,2,3,3,3-Pentafluoro-1-propanol: Another fluorinated compound with different functional groups.

Uniqueness

4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine is unique due to the combination of a morpholine ring and a pentafluoropropanethioyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8F5NOS

Molecular Weight

249.20 g/mol

IUPAC Name

2,2,3,3,3-pentafluoro-1-morpholin-4-ylpropane-1-thione

InChI

InChI=1S/C7H8F5NOS/c8-6(9,7(10,11)12)5(15)13-1-3-14-4-2-13/h1-4H2

InChI Key

OPKAOKUZRMAIOF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C(C(F)(F)F)(F)F

Origin of Product

United States

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